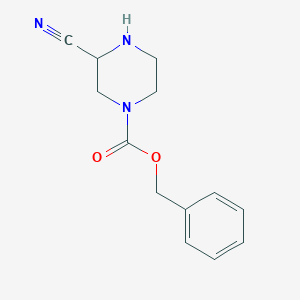

Benzyl 3-cyanopiperazine-1-carboxylate

Overview

Description

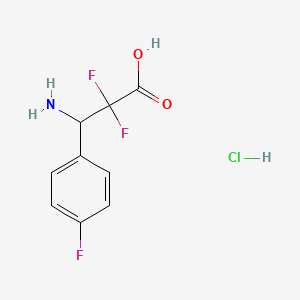

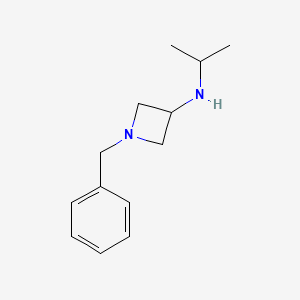

Benzyl 3-cyanopiperazine-1-carboxylate is a chemical compound with the linear formula C13H15N3O2 . It is a molecule that contains a total of 34 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 nitrile (aliphatic) .

Molecular Structure Analysis

The molecular structure of Benzyl 3-cyanopiperazine-1-carboxylate is characterized by several features. It has a six-membered ring structure, which is common in many organic compounds. The molecule also contains a nitrile group (-C#N), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom .Physical And Chemical Properties Analysis

Benzyl 3-cyanopiperazine-1-carboxylate has a molecular weight of 245.28 g/mol . It has a topological polar surface area of 65.4 Ų, indicating the size of the molecule’s polar surface . The compound has 3 rotatable bonds, which can affect its conformational flexibility .Scientific Research Applications

Photocarboxylation of Benzylic C–H Bonds

Research by Meng et al. (2019) in the Journal of the American Chemical Society discusses a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, generating 2-arylpropionic acids under metal-free conditions. This method includes photo-oxidized triisopropylsilanethiol as a hydrogen atom transfer catalyst to afford a benzylic radical, which reacts with CO2 to produce the corresponding carboxylic acid. This approach is notable for its broad substrate scope and moderate to good yields, highlighting its potential in drug synthesis (Meng et al., 2019).

Synthesis of Benzyl Esters

Tummatorn, Albiniak, and Dudley (2007) in The Journal of Organic Chemistry present a method for synthesizing benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. Their approach, involving triethylamine (Et3N), effectively mediates esterification reactions between this reagent and carboxylic acids, while being compatible with sensitive functionalities like alcohols and phenols. This process is significant for its efficiency and selectivity in producing benzyl esters from a range of substrates, including amino acid and sugar derivatives (Tummatorn et al., 2007).

Catalytic Transformations of Benzylic Carboxylates and Carbonates

Kuwano (2009) in the journal Synthesis reviews the catalytic transformations of benzylic carboxylates and carbonates, focusing on their reactions in the presence of homogeneous palladium or cobalt catalysts. These transformations typically occur at the benzylic carbons of the substrates, leading to benzylic substitution products. This review comprehensively surveys various catalytic reactions involving these substrates and discusses the chemistry of (η^3-benzyl)metal complexes, which are crucial for understanding these catalytic substitutions (Kuwano, 2009).

properties

IUPAC Name |

benzyl 3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-8-12-9-16(7-6-15-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFKVLLZTZZDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696723 | |

| Record name | Benzyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-cyanopiperazine-1-carboxylate | |

CAS RN |

1071827-03-6 | |

| Record name | Benzyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503334.png)

![6-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1503375.png)

![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)

![7-Methoxy-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503384.png)

![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)

![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)

![Tert-butyl 2-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1503430.png)